
4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester is a compound that falls within the category of pinacolboronate esters. These esters are significant in organic chemistry due to their role in coupling reactions, such as the Suzuki coupling, which is pivotal for constructing complex organic molecules. The specific structure of this compound, which includes a boronic acid esterified with pinacol and a phenyl ring substituted with a fluoro and a nitro group, suggests potential reactivity and utility in synthetic chemistry.
Synthesis Analysis
The synthesis of pinacolboronate esters typically involves the reaction of boronic acids with pinacol under suitable conditions. Although the exact synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized using related methods. For instance, the activation of vinylboronic esters of pinacol with dimethylzinc has been shown to facilitate the addition of vinyl groups onto nitrones, yielding N-allylic hydroxylamines with high efficiency .
Molecular Structure Analysis
The molecular structure of pinacolboronate esters is characterized by the presence of a boron atom connected to two oxygen atoms from the pinacol moiety and a variable organic substituent. In the case of this compound, the organic substituent is a phenyl ring with electron-withdrawing fluoro and nitro groups. These substituents can influence the reactivity and stability of the molecule, as well as its susceptibility to hydrolysis .
Chemical Reactions Analysis
Pinacolboronate esters are known for their susceptibility to hydrolysis, especially at physiological pH . The hydrolysis leads to the formation of the corresponding boronic acids, which are less soluble in organic solvents and can complicate the use of these compounds in drug design and drug delivery systems. The presence of specific substituents on the phenyl ring can affect the rate of hydrolysis, with electron-withdrawing groups potentially increasing the rate due to their influence on the electron density around the boron atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of pinacolboronate esters are influenced by their tendency to hydrolyze in aqueous environments. Analytical methods for these compounds must account for their reactivity, as conventional techniques like gas chromatography and normal-phase high-performance liquid chromatography (HPLC) may not be suitable due to the compounds' poor solubility and volatility . To analyze such esters, reversed-phase HPLC with highly basic mobile phases and ion pairing reagents can be employed, along with non-aqueous and aprotic diluents to stabilize the esters and solubilize the boronic acids . These analytical challenges highlight the delicate balance between reactivity and stability that must be managed when working with pinacolboronate esters.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Applications
- Researchers have synthesized H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester, demonstrating its utility in creating H2O2-responsive delivery vehicles (Cui, Zhang, Du, & Li, 2017).
Chemical Sensing and Analysis
- Organoboron compounds, including derivatives of phenylboronic acid pinacol ester, have been utilized as Lewis acid receptors for fluoride ions in polymeric membranes (Jańczyk, Adamczyk-Woźniak, Sporzyński, & Wróblewski, 2012).
Chemical Synthesis and Functionalization
- Ni/Cu-catalyzed transformation of fluoroarenes to arylboronic acid pinacol esters has been achieved, allowing for diverse C-F bond functionalizations (Niwa, Ochiai, Watanabe, & Hosoya, 2015).
- A study reported the use of arylboronic esters for room-temperature phosphorescence in solid state, providing insights into phosphorescent organic molecules (Shoji et al., 2017).
Medical and Biological Applications
- A near-infrared fluorescence probe for hydrogen peroxide detection was developed using 4-(bromomethyl)benzeneboronic acid pinacol ester, indicating its potential in biological systems (Zhang, Shi, Li, Li, Tian, & Zhang, 2019).
Material Science and Engineering
- Phenylboronic acid pinacol ester derivatives have been used in the synthesis of multifunctional thin film surfaces for various applications, including binding platinum nanoparticles and yeast cells (Harper, Polsky, Wheeler, Lopez, Arango, & Brozik, 2009).
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic esters, in general, are known to be used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
Boronic esters are known to undergo stereospecific transformations, retaining the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, leading to the formation of new c–c, c–o, c–n, c–x, or c–h bonds at stereogenic centres .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura reaction, a type of metal-catalyzed carbon-carbon bond formation reaction . This reaction is a type of cross-coupling reaction, allowing for the formation of a carbon-carbon bond from a halide and a boron compound .
Pharmacokinetics
It’s important to note that the stability of boronic esters can be influenced by factors such as ph .
Result of Action
The result of the compound’s action would be the formation of a new carbon-carbon bond, which is a crucial step in the synthesis of complex organic compounds . The exact molecular and cellular effects would depend on the specific context in which the compound is used.
Action Environment
The action of 4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester, like other boronic esters, can be influenced by environmental factors. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.
Eigenschaften
IUPAC Name |
2-[4-(2-fluoro-4-nitrophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BFNO5/c1-17(2)18(3,4)26-19(25-17)12-5-8-14(9-6-12)24-16-10-7-13(21(22)23)11-15(16)20/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVGWKVWPDHTMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BFNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-(tert-butyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3017291.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B3017295.png)
![N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3017296.png)
![N-[4-(1,3-oxazol-5-yl)phenyl]acetamide](/img/structure/B3017297.png)
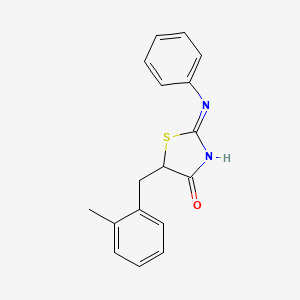
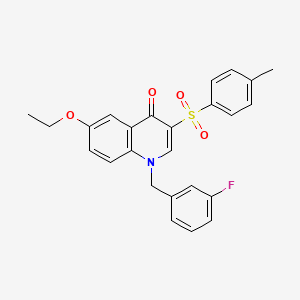

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B3017305.png)
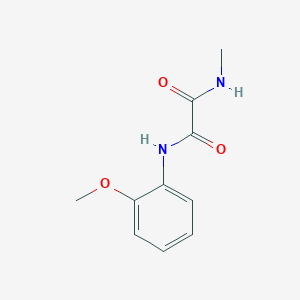
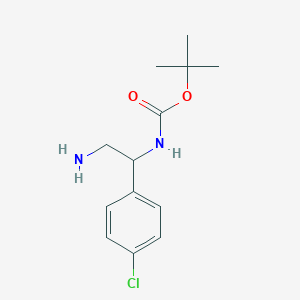
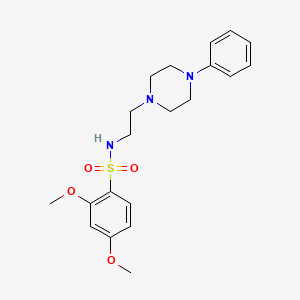
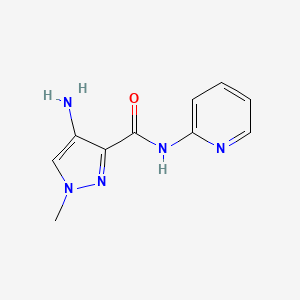
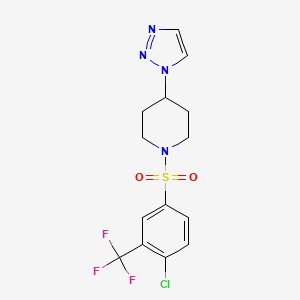
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B3017312.png)